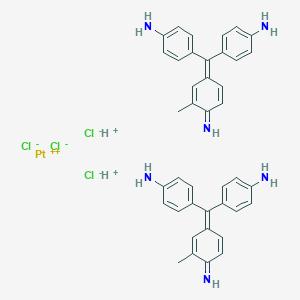
Basic fuchsin-platinum complex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Basic fuchsin-platinum complex is a chemical compound that has been extensively studied for its potential applications in scientific research. This complex is a derivative of basic fuchsin, a dye that is commonly used in histology and microbiology. The platinum complex of basic fuchsin has been found to possess unique properties that make it a promising candidate for various research applications.
Mechanism Of Action
The mechanism of action of basic fuchsin-platinum complex is not fully understood, but it is believed to involve the binding of the complex to DNA and the inhibition of DNA replication and transcription. This results in the induction of apoptosis in cancer cells, as well as other biological effects.
Biochemical And Physiological Effects
In addition to its anticancer properties, basic fuchsin-platinum complex has been found to exhibit other biochemical and physiological effects. Studies have shown that the complex can inhibit the growth of bacteria and fungi, and may be effective in treating infections. The complex has also been found to have antioxidant properties, and may be useful in preventing oxidative damage in cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using basic fuchsin-platinum complex in lab experiments is its unique properties, which make it a promising candidate for various research applications. However, the complex can be difficult to synthesize and purify, and may be expensive to obtain. Additionally, the complex may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on basic fuchsin-platinum complex. One area of interest is in developing new synthetic methods for the complex that are more efficient and cost-effective. Another area of interest is in studying the complex's interactions with other biological molecules, such as proteins and lipids. Additionally, further research is needed to fully understand the complex's mechanism of action and its potential applications in various areas of scientific research.
Synthesis Methods
The synthesis of basic fuchsin-platinum complex involves the reaction of basic fuchsin with a platinum salt, such as platinum chloride or platinum nitrate. The reaction is typically carried out under acidic conditions, and the resulting complex is purified through a series of chemical processes. The purity and quality of the complex can be determined through various analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
Basic fuchsin-platinum complex has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in cancer research, where the complex has been found to exhibit anticancer properties. Studies have shown that the complex can induce apoptosis, or programmed cell death, in cancer cells, and may be effective in treating various types of cancer.
properties
CAS RN |
129370-71-4 |
|---|---|
Product Name |
Basic fuchsin-platinum complex |
Molecular Formula |
C40H40Cl4N6Pt |
Molecular Weight |
941.7 g/mol |
IUPAC Name |
4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C20H19N3.4ClH.Pt/c2*1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;;;;;/h2*2-12,23H,21-22H2,1H3;4*1H;/q;;;;;;+2/p-2 |
InChI Key |
YACSWVKGQOBSHV-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
[H+].[H+].CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
synonyms |
asic fuchsin-platinum complex platinum basic fuchsin complex |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



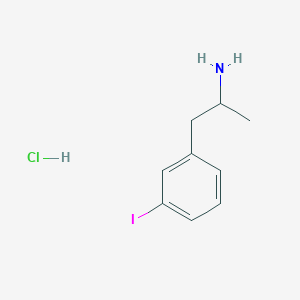
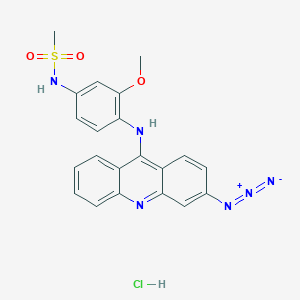
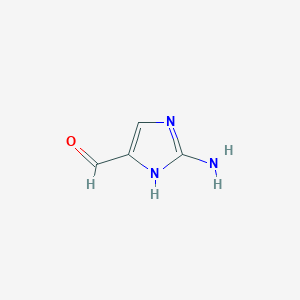

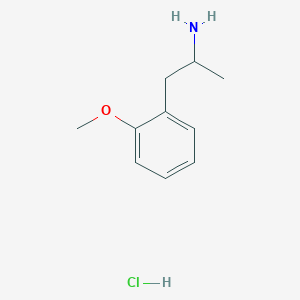
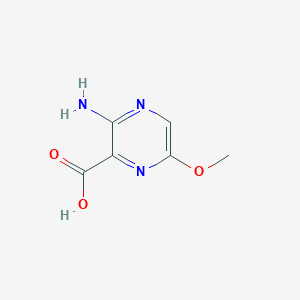
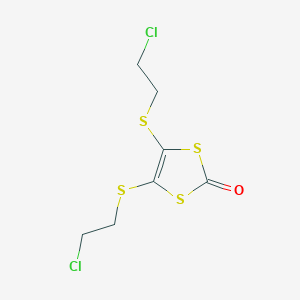
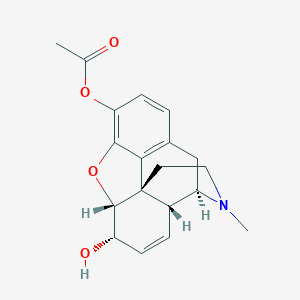
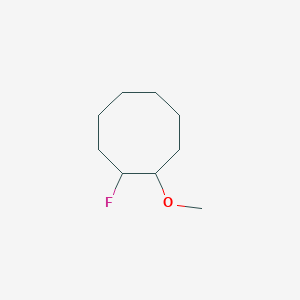
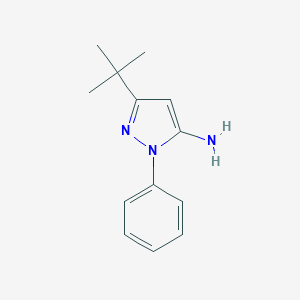



![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)